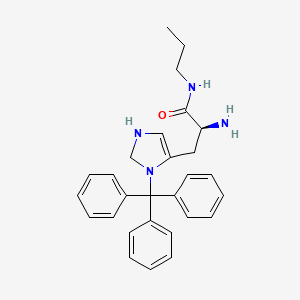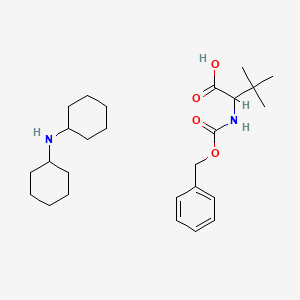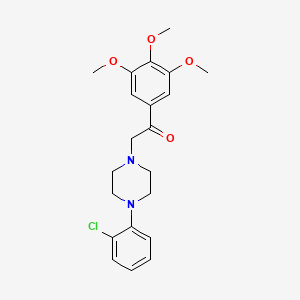![molecular formula C21H23NO2 B13824959 (4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B13824959.png)
(4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group and an indole moiety substituted with a deuterated pentyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone typically involves multiple steps, starting with the preparation of the indole core. The indole can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The methoxyphenyl group is introduced via electrophilic aromatic substitution, and the deuterated pentyl chain is attached through a series of deuterium exchange reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The use of deuterated reagents and solvents is crucial to achieve the desired level of deuteration in the final product.
化学反応の分析
Types of Reactions
(4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a phenol or a quinone, while reduction of the carbonyl group can produce an alcohol.
科学的研究の応用
Chemistry
In chemistry, (4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activity. The indole moiety is known to interact with various biological targets, making it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its pharmacological properties. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases, including cancer and neurological disorders.
Industry
In industry, this compound is used in the development of new materials and technologies. Its unique properties, such as stability and reactivity, make it suitable for applications in electronics, coatings, and polymers.
作用機序
The mechanism of action of (4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to these targets, modulating their activity and leading to various biological effects. The deuterated pentyl chain may enhance the compound’s stability and bioavailability, contributing to its overall efficacy.
類似化合物との比較
Similar Compounds
(4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-pentyl)indol-3-yl]methanone: Similar structure but without deuteration.
(4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-trideuteriopentyl)indol-3-yl]methanone: Partially deuterated analog.
(4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-hexadeuteriopentyl)indol-3-yl]methanone: Higher degree of deuteration.
Uniqueness
The uniqueness of (4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone lies in its high level of deuteration, which can enhance its stability and reduce metabolic degradation. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C21H23NO2 |
|---|---|
分子量 |
332.5 g/mol |
IUPAC名 |
(4-methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone |
InChI |
InChI=1S/C21H23NO2/c1-3-4-7-14-22-15-19(18-8-5-6-9-20(18)22)21(23)16-10-12-17(24-2)13-11-16/h5-6,8-13,15H,3-4,7,14H2,1-2H3/i1D3,3D2,4D2,7D2,14D2 |
InChIキー |
OZCYJKDWRUIFFE-RZEGOHQBSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC |
正規SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cobalt(3+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-8,13,18,19-tetrahydro-3H-corrin-22-id-8-yl]propanoate;cyanide;perchlorate;hydrate](/img/structure/B13824882.png)
![6-Amino-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B13824885.png)



![3-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13824914.png)


![3-[[2-(4-Chlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13824926.png)



![3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13824950.png)

